molecular formula C14H14BrFN2O B12938227 3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No.: B12938227
M. Wt: 325.18 g/mol
InChI Key: PKXVXNNYZFUDSM-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound with a molecular formula of C12H10BrFN2O This compound is notable for its unique structure, which includes a pyrazolo[5,1-b][1,3]oxazine core, a bromine atom, and a fluorophenyl group

Preparation Methods

The synthesis of 3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine typically involves multiple steps. One common method includes the following steps:

Chemical Reactions Analysis

3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine can undergo various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation.

Scientific Research Applications

3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests it may interact with enzymes or receptors involved in various biological processes, potentially leading to changes in cellular function .

Comparison with Similar Compounds

3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine can be compared to other similar compounds, such as:

Properties

Molecular Formula

C14H14BrFN2O

Molecular Weight

325.18 g/mol

IUPAC Name

3-bromo-2-(4-fluorophenyl)-6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine

InChI

InChI=1S/C14H14BrFN2O/c1-14(2)7-18-13(19-8-14)11(15)12(17-18)9-3-5-10(16)6-4-9/h3-6H,7-8H2,1-2H3

InChI Key

PKXVXNNYZFUDSM-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)OC1)C

Origin of Product

United States

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